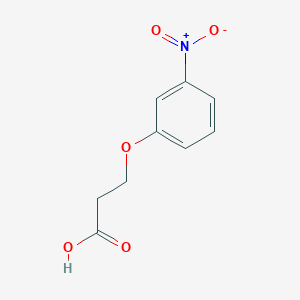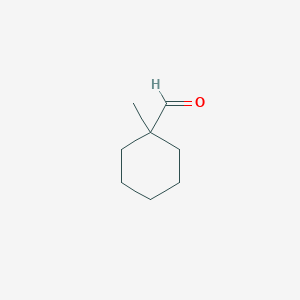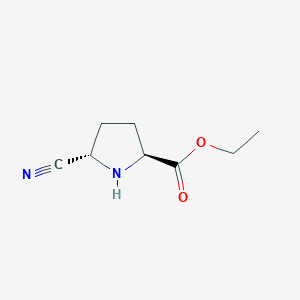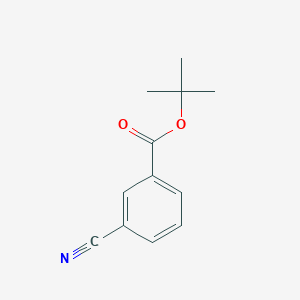
3-(3-Nitrophenoxy)propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Nitrophenoxy)propionic acid is a compound with the molecular weight of 211.17 . It is typically in the form of a powder .
Molecular Structure Analysis
The molecular formula of 3-(3-Nitrophenoxy)propionic acid is C9H9NO5 . The structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
3-(3-Nitrophenoxy)propionic acid has a density of 1.38g/cm3 and a boiling point of 374.8ºC at 760 mmHg . It has a melting point of 111-112°C .科学的研究の応用
Atmospheric Chemistry of Nitrophenols
Nitrophenols, including 3-(3-Nitrophenoxy)propionic acid, have been observed in both gas and condensed phases within the atmosphere. The atmospheric occurrence of nitrophenols results from direct emissions from combustion processes, hydrolysis of pesticides, and secondary formation in the atmosphere. The atmospheric nitration of phenol compounds can occur through gas-phase reactions between phenol and nitrate radicals or via condensed-phase processes initiated by electrophilic nitration agents. These reactions are significant for understanding the environmental impact and atmospheric chemistry of nitrophenols like 3-(3-Nitrophenoxy)propionic acid. The atmospheric sinks of nitrophenols involve reactions with radicals such as OH and NO3 in aqueous solutions, highlighting the need for further research to clarify these processes (Harrison et al., 2005).
Pharmacological Effects of Phenolic Compounds
Phenolic acids, including compounds structurally related to 3-(3-Nitrophenoxy)propionic acid, have garnered attention for their biological and pharmacological effects. Chlorogenic Acid (CGA), a phenolic acid, exhibits antioxidant, anti-inflammatory, cardioprotective, and neuroprotective activities. It modulates lipid metabolism and glucose, suggesting potential therapeutic roles for phenolic compounds in treating metabolic disorders. This highlights the broad spectrum of biological activities exhibited by phenolic compounds and their derivatives, potentially including 3-(3-Nitrophenoxy)propionic acid (Naveed et al., 2018).
Environmental Impact and Management
The environmental fate and effects of compounds similar to 3-(3-Nitrophenoxy)propionic acid, such as the lampricide TFM, have been reviewed, focusing on their use in controlling invasive species in aquatic ecosystems. TFM and potentially related nitrophenolic compounds do not persist in the environment and present minimal long-term toxicological risks, indicating their suitability for targeted environmental management practices with low ecological impact (Hubert, 2003).
Neurotrophic Signaling Pathways Modulation
Polyphenols, including those related to 3-(3-Nitrophenoxy)propionic acid, have been found to modulate neurotrophic signaling pathways, showing beneficial effects on neuronal survival, growth, and differentiation. These compounds activate pathways involved in neurotrophic actions, such as ERK and PI3K/Akt pathways, and increase the expression of neurotrophic factors. This suggests potential therapeutic applications of 3-(3-Nitrophenoxy)propionic acid derivatives in neurodegenerative diseases management (Moosavi et al., 2015).
Safety And Hazards
3-(3-Nitrophenoxy)propionic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under flammable liquids, corrosive to metals, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
特性
IUPAC Name |
3-(3-nitrophenoxy)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c11-9(12)4-5-15-8-3-1-2-7(6-8)10(13)14/h1-3,6H,4-5H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYOLXUXRGLEAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCC(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415679 |
Source


|
| Record name | 3-(3-NITROPHENOXY)PROPIONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Nitrophenoxy)propionic acid | |
CAS RN |
91004-46-5 |
Source


|
| Record name | 3-(3-NITROPHENOXY)PROPIONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1312199.png)
![2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]-](/img/structure/B1312201.png)




![1-Butanamine, N-[(2-chloro-6-fluorophenyl)methylene]-](/img/structure/B1312213.png)
![3-[(3-Fluorophenyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B1312214.png)

